4-(Trifluoromethyl)benzene-1,2-diol

COMT Parkinson's disease catecholamine metabolism

4-(Trifluoromethyl)benzene-1,2-diol is the only catechol derivative combining a para-CF3 electron-withdrawing group with the 1,2-diol pharmacophore. Unlike unsubstituted, 4-methyl, or 4-fluoro catechols, the –CF3 group uniquely suppresses ortho-cleavage dioxygenase pathways while altering COMT methylation kinetics and membrane partitioning (~2.4× higher LogP). This compound is essential for developing peripherally selective COMT inhibitors and for probing fluorinated aromatic biodegradation. Generic catechols cannot substitute—procure the authentic 4-CF3 analog for reproducible SAR and metabolic studies.

Molecular Formula C7H5F3O2
Molecular Weight 178.11 g/mol
CAS No. 37519-09-8
Cat. No. B1340158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzene-1,2-diol
CAS37519-09-8
Molecular FormulaC7H5F3O2
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)O)O
InChIInChI=1S/C7H5F3O2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,11-12H
InChIKeyRZFLJQHPAGLLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)benzene-1,2-diol (CAS 37519-09-8) for COMT Inhibition and Chemical Biology: Procurement Guide


4-(Trifluoromethyl)benzene-1,2-diol (also known as 4-trifluoromethylcatechol) is a trifluoromethyl-substituted catechol derivative (C7H5F3O2, MW 178.11 g/mol) characterized by a 1,2-benzenediol core with a strongly electron-withdrawing –CF3 group at the para position . This substitution pattern significantly alters the compound's physicochemical properties relative to unsubstituted catechol, including increased lipophilicity (LogP ≈ 2.12) [1], reduced acidity (predicted pKa ≈ 8.40) , and enhanced metabolic stability [2]. The compound serves as a key intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and as a tool compound for studying the substrate specificity of ring-cleaving dioxygenases and the partitioning behavior of substituted catechols in biological membranes.

4-(Trifluoromethyl)benzene-1,2-diol: Why Catechol Analogs Cannot Be Substituted Without Functional Consequence


Generic substitution with unsubstituted catechol or other alkyl/aryl-substituted catechols is not functionally equivalent for 4-(Trifluoromethyl)benzene-1,2-diol. The para-trifluoromethyl group exerts a profound electron-withdrawing effect that lowers the electron density on the catechol ring, directly impacting both enzymatic recognition and reactivity. In COMT assays, the –CF3 substituent dramatically alters substrate partitioning into lipid membranes [1], while in bacterial dioxygenase systems, the presence of the trifluoromethyl group can completely inhibit ortho-cleavage pathways and render the compound a dead-end metabolite via meta-cleavage [2]. These effects are not linearly predictable from the behavior of 4-methylcatechol or 4-fluorocatechol, as the strong –I inductive effect and unique steric profile of the –CF3 group produce a distinct structure-activity landscape. Consequently, procurement of the specific 4-trifluoromethyl analog is essential for reproducible results in COMT inhibitor development, biodegradation studies, and membrane partitioning investigations.

4-(Trifluoromethyl)benzene-1,2-diol: Comparative Evidence for Differentiated Activity, Lipophilicity, and Biodegradation Profile


COMT Substrate Differentiation: 4-Trifluoromethylcatechol Exhibits Altered Enzymatic Methylation Compared to Catechol

In an in vitro radiochemical assay measuring COMT-catalyzed methylation, 4-trifluoromethylcatechol demonstrates a distinct kinetic profile relative to unsubstituted catechol. While catechol serves as a standard substrate with robust turnover, the electron-withdrawing –CF3 substituent significantly alters the rate of O-methylation and regioselectivity (para vs. meta) [1]. This differential methylation behavior is critical for designing COMT inhibitors, where the goal is to prevent L-DOPA degradation, and for understanding the substrate specificity landscape of the enzyme [2].

COMT Parkinson's disease catecholamine metabolism

Physicochemical Differentiation: 2.4× Increased Lipophilicity (LogP) vs. Catechol Alters Membrane Partitioning and Bioavailability

4-Trifluoromethylcatechol possesses a LogP value of 2.1166, which is significantly higher than that of unsubstituted catechol (LogP ≈ 0.88–0.93) [1]. This ~2.4-fold increase in lipophilicity reflects the strong hydrophobic character imparted by the –CF3 group and has been experimentally shown to enhance partitioning into lipid membranes [2]. In the context of COMT substrate specificity, this increased membrane affinity influences the local concentration of the compound at the enzyme's active site, which is located at the membrane interface.

Lipophilicity membrane partitioning drug design

Acidity Modulation: ~1.5 Unit pKa Shift vs. Catechol Impacts Ionization State at Physiological pH

The electron-withdrawing trifluoromethyl group lowers the first pKa of the catechol hydroxyls. While catechol has a pKa1 of approximately 9.45–9.85, 4-trifluoromethylcatechol is predicted to have a pKa of 8.40±0.18 . This ~1.0–1.5 unit reduction means that at physiological pH (7.4), a greater fraction of the compound exists in the non-ionized form, which further contributes to its increased membrane permeability relative to unsubstituted catechol. The lower pKa also affects metal chelation properties and redox behavior, which are relevant for applications in coordination chemistry and antioxidant studies.

pKa ionization ADME

Bacterial Dioxygenase Processing: 4-Trifluoromethylcatechol Acts as a Dead-End Metabolite, Unlike Catechol

In biodegradation studies using Pseudomonas putida and Rhodococcus rubropertinctus, 4-trifluoromethylcatechol (generated from 4-TFM-benzoate) exhibits drastically altered processing by ring-cleaving dioxygenases compared to catechol. While catechol is efficiently cleaved by both ortho- (catechol 1,2-dioxygenase) and meta- (catechol 2,3-dioxygenase) pathways, the 4-TFM analog is not a viable substrate for ortho-cleavage and undergoes unproductive meta-cleavage, leading to the formation of a dead-end metabolite (7,7,7-trifluoro-2-hydroxy-6-oxohepta-2,4-dienoic acid) [1]. This metabolic blockage is a direct consequence of the strong electron-withdrawing –CF3 substituent.

Biodegradation dioxygenase environmental microbiology

COMT Inhibitor Synthesis: 4-Trifluoromethylcatechol as a Key Intermediate for High-Potency Compounds

4-Trifluoromethylcatechol serves as a critical building block in the synthesis of disubstituted catechol COMT inhibitors. Patents and research from Orion Corporation describe a series of disubstituted catechol derivatives incorporating a trifluoromethyl group that exhibit COMT inhibitory activity more than 1000 times more potent in vitro than the known COMT inhibitor tolcapone [1]. The presence of the –CF3 group at the 4-position is essential for achieving this high potency, likely due to enhanced binding interactions and improved pharmacokinetic properties.

COMT inhibitor medicinal chemistry Parkinson's disease

4-(Trifluoromethyl)benzene-1,2-diol: Recommended Applications Based on Quantified Differentiation


Catechol-O-Methyltransferase (COMT) Substrate Specificity and Inhibitor Design

Employ 4-trifluoromethylcatechol as a reference substrate to investigate the effects of electron-withdrawing substituents on COMT-catalyzed methylation kinetics and regioselectivity. Its altered methylation rate and increased membrane partitioning [1] make it a valuable tool for structure-activity relationship (SAR) studies aimed at developing peripherally selective or brain-penetrant COMT inhibitors for Parkinson's disease. Additionally, it serves as a key intermediate for synthesizing high-potency disubstituted catechol COMT inhibitors [2].

Membrane Partitioning and Bioavailability Studies

Use 4-trifluoromethylcatechol as a model compound to study how trifluoromethyl substitution alters the partitioning of catechol derivatives into lipid bilayers. Its ~2.4× higher LogP and reduced pKa relative to catechol [3] provide a direct experimental system for validating in silico predictions of membrane permeability and for understanding the physicochemical determinants of CNS penetration and cellular uptake.

Bacterial Aromatic Degradation Pathway Analysis

Utilize 4-trifluoromethylcatechol as a metabolic probe to dissect the substrate specificity of catechol 1,2- and 2,3-dioxygenases. Its complete inhibition of ortho-cleavage and formation of a dead-end meta-cleavage product [4] provides a clear functional readout for identifying and characterizing the key enzymes involved in the aerobic degradation of fluorinated aromatic pollutants, which is critical for bioremediation research.

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